molecular formula C11H12N2O5 B11090507 1-(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

1-(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea

Cat. No.: B11090507
M. Wt: 252.22 g/mol
InChI Key: NSINBJNKCZIQPA-UHFFFAOYSA-N
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Description

N-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)UREA: is a complex organic compound with a unique structure that includes a benzofuran ring substituted with methoxy groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)UREA typically involves the reaction of 4,5-dimethoxyphthalic anhydride with urea under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)UREA can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)UREA involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: N-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)UREA is unique due to its specific substitution pattern on the benzofuran ring and the presence of the urea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)urea

InChI

InChI=1S/C11H12N2O5/c1-16-6-4-3-5-7(8(6)17-2)10(14)18-9(5)13-11(12)15/h3-4,9H,1-2H3,(H3,12,13,15)

InChI Key

NSINBJNKCZIQPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC(=O)N)OC

Origin of Product

United States

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